Product packaging for Betalutin(Cat. No.:)

Betalutin

Cat. No.: B10776178
M. Wt: 697.8 g/mol
InChI Key: RMJFCRKHOJOLIN-CGAIIQECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Betalutin (177Lu-lilotomab satetraxetan) is an innovative radioimmunoconjugate designed for advanced oncology research, specifically in the study of non-Hodgkin lymphoma (NHL). Its mechanism of action is based on the precise targeting of the CD37 antigen, which is abundantly expressed on the surface of B-cells, including malignant cells in various B-cell lymphomas. The compound consists of the monoclonal antibody lilotomab, which binds with high affinity to CD37, conjugated to the beta-emitting radioisotope Lutetium-177 (177Lu) via the chelator satetraxetan. This dual-action design allows for the targeted delivery of cytotoxic radiation directly to CD37-positive tumor cells, inducing DNA damage and cell death while potentially sparing surrounding healthy tissues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H47N7O10S B10776178 Betalutin

Properties

Molecular Formula

C30H47N7O10S

Molecular Weight

697.8 g/mol

IUPAC Name

(2S)-2-amino-6-[[4-[[1,4,7,10-tetrakis(carboxymethyl)-1,4,7,10-tetrazacyclododec-2-yl]methyl]phenyl]carbamothioylamino]hexanoic acid

InChI

InChI=1S/C30H47N7O10S/c31-24(29(46)47)3-1-2-8-32-30(48)33-22-6-4-21(5-7-22)15-23-16-36(19-27(42)43)12-11-34(17-25(38)39)9-10-35(18-26(40)41)13-14-37(23)20-28(44)45/h4-7,23-24H,1-3,8-20,31H2,(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H2,32,33,48)/t23?,24-/m0/s1

InChI Key

RMJFCRKHOJOLIN-CGAIIQECSA-N

Isomeric SMILES

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=S)NCCCC[C@@H](C(=O)O)N)CC(=O)O)CC(=O)O

Canonical SMILES

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=S)NCCCCC(C(=O)O)N)CC(=O)O)CC(=O)O

Origin of Product

United States

The Cd37 Antigen: a Research Perspective

Biological Significance in B-cell Biology

CD37 is a member of the tetraspanin superfamily of proteins and is prominently expressed on the surface of both healthy and malignant mature B cells. researchgate.netmdpi.comnih.govresearchgate.netnih.govtandfonline.comiiarjournals.orgemjreviews.com Its expression profile is largely restricted to the B-cell lineage, being absent or minimally expressed on normal T cells, early progenitor cells, terminally differentiated plasma cells, NK cells, platelets, and erythrocytes. mdpi.comnih.govnih.govtandfonline.comiiarjournals.orgemjreviews.com While present at low density on monocytes and granulocytes, this restricted expression pattern makes CD37 an attractive target for therapies aimed at B-cell disorders. nih.govnih.gov

Molecular Characteristics as a Therapeutic Target

As a member of the tetraspanin family, CD37 is a heavily glycosylated transmembrane protein with a reported molecular mass ranging from approximately 40 to 64 kDa. mdpi.comnih.goviiarjournals.org Its prominent and relatively selective expression on malignant B cells compared to many healthy tissues underscores its potential as a therapeutic target in B-cell malignancies. openmedscience.comresearchgate.netmdpi.comnih.govresearchgate.netnih.goviiarjournals.orgemjreviews.com Unlike CD20, CD37 is internalized upon antibody binding, which is a characteristic that can be advantageous for the delivery of cytotoxic payloads like radionuclides or drugs. iiarjournals.org Targeting CD37 represents a novel approach that may help overcome mechanisms of resistance observed with therapies targeting other antigens, such as CD20. openmedscience.com The expression pattern of CD37 largely overlaps with that of CD20, making it a relevant alternative or complementary target in B-cell lymphomas. ashpublications.org

Research Rationale for Targeting CD37 in Lymphoma Models

The rationale for targeting CD37 in lymphoma research is primarily based on its high expression on malignant B cells and its limited expression on crucial healthy tissues, particularly hematopoietic stem cells and plasma cells. openmedscience.comresearchgate.netmdpi.comnih.govresearchgate.netnih.goviiarjournals.orgemjreviews.com This differential expression profile allows for the selective delivery of cytotoxic agents to cancer cells. CD37 is considered an attractive molecular target in B cell-derived lymphomas and leukemia. mdpi.comnih.govresearchgate.net Research suggests that targeting CD37 could provide additional therapeutic benefit, particularly for patients with relapsed or refractory disease. mdpi.comresearchgate.net

Preclinical studies have extensively investigated the potential of CD37-targeted agents, including radioimmunoconjugates like Betalutin, in various lymphoma models. prnewswire.comlymphomanewstoday.comhealthcap.eudrugtargetreview.comresearchgate.netnih.govresearchgate.netnih.goviiarjournals.orgresearchgate.netcision.comamazonaws.com These studies have demonstrated significant anti-tumor activity of this compound in mouse models bearing human B-cell lymphoma xenografts, including models of transformed follicular lymphoma (DOHH2), diffuse large B-cell lymphoma (OCI-Ly8), Burkitt's lymphoma (Ramos), and mantle cell lymphoma (Rec-1). lymphomanewstoday.comresearchgate.netresearchgate.net

Research has also explored the potential of combining CD37 targeting with other therapeutic strategies. Preclinical studies with this compound have shown its ability to reverse resistance to rituximab (B1143277), a standard anti-CD20 therapy, in lymphoma models. prnewswire.comhealthcap.eudrugtargetreview.com This effect is associated with this compound's ability to increase CD20 expression and enhance rituximab binding and antibody-dependent cellular cytotoxicity (ADCC) in rituximab-resistant cell lines. prnewswire.comhealthcap.eudrugtargetreview.com Combinations of this compound and rituximab have demonstrated synergistic effects and prolonged survival in rituximab-resistant xenograft models. prnewswire.com

Beyond radioimmunoconjugates, other CD37-targeted approaches have shown promise in preclinical settings. For instance, CD37-targeted small modular immunopharmaceuticals (SMIPs) have demonstrated potent induction of apoptosis and ADCC against B-cell leukemia/lymphoma cell lines and primary chronic lymphocytic leukemia (CLL) cells, exhibiting superiority over rituximab and alemtuzumab (B1139707) in some preclinical evaluations. nih.gov These preclinical findings collectively support the continued investigation of CD37 as a valuable therapeutic target in B-cell lymphomas and provide a strong rationale for the development and evaluation of CD37-targeted therapies, including radioimmunoconjugates like this compound. iiarjournals.orgamazonaws.com

Detailed Research Findings and Data Tables

Preclinical studies have provided detailed insights into the efficacy of this compound in lymphoma models.

In a study using SCID mice bearing DOHH2 (transformed follicular lymphoma) cell xenografts, ¹⁷⁷Lu-lilotomab significantly delayed tumor growth even at a relatively low activity of 100 MBq/kg. researchgate.net In models using athymic mice bearing OCI-Ly8 (DLBCL) or Ramos (Burkitt's lymphoma) cell xenografts, a higher activity of 500 MBq/kg was required to demonstrate a significant tumor growth delay. researchgate.net In vitro studies on various NHL cell lines showed differential sensitivity to ¹⁷⁷Lu-lilotomab, with DOHH2 cells being highly sensitive, Ramos cells being the least sensitive, and U2932 (DLBCL), OCI-Ly8, and Rec-1 (mantle cell lymphoma) cells displaying intermediate sensitivity. researchgate.net

Interactive Table 1: Sensitivity of NHL Cell Lines to ¹⁷⁷Lu-lilotomab

Cell Line (Lymphoma Subtype)Sensitivity to ¹⁷⁷Lu-lilotomab
DOHH2 (Transformed FL)High
Ramos (Burkitt's Lymphoma)Least
U2932 (DLBCL)Intermediate
OCI-Ly8 (DLBCL)Intermediate
Rec-1 (Mantle Cell Lymphoma)Intermediate

A preclinical study investigating this compound's ability to reverse rituximab resistance in a rituximab-resistant xenograft NHL mouse model demonstrated synergistic activity when combined with rituximab. prnewswire.com The median survival time of mice treated with the combination of this compound and rituximab doubled compared to this compound monotherapy and was five times longer than with rituximab monotherapy. prnewswire.com In rituximab-resistant Raji2R cells, this compound was found to substantially increase CD20 expression and rituximab binding, leading to increased rituximab-mediated ADCC activity and significant tumor growth delay in models. prnewswire.com

Interactive Table 2: Effect of this compound and Rituximab Combination in a Rituximab-Resistant NHL Mouse Model

Treatment GroupMedian Survival Time (Relative)
Rituximab Monotherapy1x
This compound Monotherapy2.5x (estimated from doubling of combination vs monotherapy)
This compound + Rituximab5x

Note: Relative survival times are based on the reported doubling of survival for the combination compared to this compound monotherapy and five times longer than rituximab monotherapy prnewswire.com.

Another preclinical study with a CD37-targeting alpha therapy candidate, ²¹²Pb-NNV003, in mouse models of CLL and Burkitt's lymphoma showed promising results. cision.com In one study, 100% of mice with tumor xenografts were alive five months after injection of ²¹²Pb-NNV003, compared to only 50% of control mice receiving the cold antibody after 1.5 months. cision.com

Lutetium 177 Lilotomab Satetraxetan Betalutin : Preclinical Design and Action

Constituent Components

Betalutin is composed of three key elements: a monoclonal antibody (Lilotomab/HH1), a radionuclide (Lutetium-177), and a chelator-linker system (Satetraxetan/DOTA). openmedscience.comresearchgate.net

Monoclonal Antibody (Lilotomab/HH1) Specificity and Binding

Lilotomab (HH1) is a murine immunoglobulin G1 (IgG1) monoclonal antibody. researchgate.netnih.gov Its primary function is to specifically target and bind to the CD37 antigen. openmedscience.comnih.gov CD37 is a glycoprotein (B1211001) found on the surface of mature human B cells, including the malignant cells characteristic of various B-cell lymphomas. openmedscience.comnih.govfrontiersin.org This selective expression makes CD37 an attractive target for therapies aimed at B-cell malignancies. openmedscience.comfrontiersin.org Preclinical studies have confirmed the high specificity of Lilotomab for CD37, which is crucial for ensuring the precise delivery of the conjugated radionuclide to malignant B cells. openmedscience.com Lilotomab has been shown to reduce clonogenic survival and induce slight apoptosis in certain lymphoma cell lines in preclinical settings. medchemexpress.com

Lutetium-177 (B1209992) (177Lu) Radionuclide Properties and Emission

Lutetium-177 (¹⁷⁷Lu) is a radioactive isotope with properties favorable for targeted radionuclide therapy. ezag.comnih.govradiacode.com It has a half-life of approximately 6.65 days, which is considered a good balance between effective treatment time and manageable radioactive decay. ezag.comnih.govradiacode.com ¹⁷⁷Lu decays primarily by emitting beta-minus (β⁻) particles. nih.govradiacode.comshinefusion.com These beta emissions have a moderate energy (Emax: 497 keV) and a relatively short mean penetration range in soft tissue (670 μm), with a maximal tissue penetration of less than 3 mm. ezag.comnih.gov This characteristic is advantageous as it allows for localized energy deposition, effectively destroying tumor cells in the vicinity of the bound antibody while limiting damage to surrounding healthy tissues. ezag.comnih.govshinefusion.com In addition to beta particles, ¹⁷⁷Lu also emits low-energy gamma photons (113 keV and 208 keV). ezag.comnih.govnih.gov These gamma emissions enable imaging of the biodistribution and excretion kinetics of the radiolabeled conjugate using SPECT (Single-Photon Emission Computed Tomography), which is valuable for dosimetry and treatment monitoring in a theranostic approach. ezag.comnih.govnih.gov

Here is a data table summarizing the key properties of Lutetium-177:

PropertyValue
Half-life~6.65 days
Primary Decay ModeBeta-minus (β⁻) emission
Mean Beta Energy134 keV google.com
Emax Beta Energy497 keV nih.govnih.gov
Mean Tissue Penetration670 μm nih.gov
Maximal Tissue Penetration< 3 mm ezag.com
Gamma Emissions113 keV (6.4%), 208 keV (11%) ezag.comnih.gov

Chelator and Linker Chemistry (Satetraxetan/DOTA)

Satetraxetan is the chelator and linker component of this compound. nih.govnih.gov It is based on the macrocyclic molecule DOTA (1,4,7,10-tetraazacyclododecane-tetraacetic acid). nih.govunirioja.es Specifically, satetraxetan is described as 2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid (p-SCN-Bn-DOTA). nih.govfrontiersin.org The DOTA chelator is widely used for complexing trivalent metal ions like Lutetium-177 due to its ability to form stable complexes. unirioja.esresearchgate.net The chemical characteristics of Lu³⁺ are suitable for radiolabeling peptides and proteins by attaching a bifunctional chelating agent like DOTA through a metabolically resistant covalent bond. nih.gov The p-SCN-Bn-DOTA structure allows for conjugation to the antibody (Lilotomab) while the DOTA cage efficiently chelates the ¹⁷⁷Lu radionuclide, ensuring stable attachment and targeted delivery of the radioactive payload to CD37-expressing cells. biorxiv.orgnih.govfrontiersin.org The pH of the reaction mixture is an important parameter for optimizing the radiolabeling process with ¹⁷⁷Lu and DOTA-conjugated molecules, with a generally accepted range of pH 4.0–4.5 for most ligands. mdpi.com Increasing the pH can increase the degree of deprotonation of the chelating agent, thereby increasing the kinetics of complex formation. mdpi.com Preclinical data supporting proposed dosing levels were generated using this compound with a specific activity level between 100 and 400 MBq/mg. clinicaltrials.gov

Biological Mechanisms of Action in Preclinical Models

The biological mechanism of action of this compound in preclinical models centers on the targeted delivery of cytotoxic radiation to CD37-expressing cancer cells. openmedscience.comnih.gov

Targeted Cellular Accumulation and Retention

Following administration, the Lilotomab antibody component of this compound binds specifically to CD37 receptors present on the surface of malignant B cells. openmedscience.comnih.gov This specific binding leads to the targeted accumulation of the radioimmunoconjugate at tumor sites. openmedscience.comopenmedscience.com CD37 is an internalizing transmembrane antigen, meaning that upon antibody binding, the CD37-antibody complex can be internalized by the cell. researchgate.net This internalization mechanism contributes to the targeted cellular accumulation and retention of this compound within the cancer cells, enhancing the delivery of the radioactive payload directly to the intracellular environment or keeping it in close proximity to the nucleus. Preclinical studies have shown favorable pharmacokinetic properties, including rapid tumor uptake and prolonged tumor retention. openmedscience.com Predosing with unlabeled Lilotomab has been shown in preclinical studies to significantly reduce the absorbed radiation dose in healthy CD37-expressing tissues, improving the biodistribution and tumor targeting of ¹⁷⁷Lu-lilotomab satetraxetan. researchgate.net Higher baseline tumor burden in preclinical models did not induce a reduction in radioimmunoconjugate accumulation in the tumor. researchgate.netpatsnap.com

Intracellular Processing and Radiotherapeutic Effects

Once internalized or bound to the cell surface, the conjugated ¹⁷⁷Lu radionuclide exerts its cytotoxic effects through the emission of beta particles. openmedscience.comnih.gov These beta particles cause damage to the DNA of the targeted cancer cells, primarily through the induction of DNA double-strand breaks. researchgate.netnih.gov The cellular response to this DNA damage involves the activation of repair pathways, but if the damage is too extensive or improperly repaired, it leads to cell cycle arrest and ultimately programmed cell death (apoptosis). researchgate.net

Preclinical studies have investigated the cellular and molecular effects of this compound. For example, in Burkitt's lymphoma (BL) and mantle cell lymphoma (MCL) cells, the beta particles emitted by ¹⁷⁷Lu are recognized by ATM/ATR sensor proteins, leading to a cascade of events involving CHK1 phosphorylation and activation, followed by phosphorylation of WEE-1 and MYT-1. This process subsequently induces CDK1 phosphorylation, resulting in G2/M cell cycle arrest to allow for DNA repair. researchgate.net However, in follicular lymphoma (FL) cells, phosphorylation of CDK1 by CDK7 promotes G2/M cell cycle progression despite DNA damage, leading to apoptosis due to unrepaired DNA lesions. researchgate.net

Data from preclinical studies in SCID mice bearing DOHH2 (follicular lymphoma) cell xenografts showed that ¹⁷⁷Lu-lilotomab significantly delayed tumor growth, even at low activity levels (100 MBq/kg). researchgate.netresearchgate.net In athymic mice bearing OCI-Ly8 (diffuse large B-cell lymphoma, DLBCL) or Ramos (Burkitt's lymphoma) cell xenografts, a higher activity (500 MBq/kg) was needed to demonstrate significant tumor growth delay. researchgate.netresearchgate.net

Preclinical research has also explored combination strategies. Treatment with ¹⁷⁷Lu-lilotomab has been shown to increase the binding of rituximab (B1143277) (an anti-CD20 antibody) to NHL cell lines, indicating a potential upregulation of CD20 expression. drugtargetreview.comhealthcap.eu An increased uptake of rituximab was also observed in NHL tumors in mice after this compound treatment. drugtargetreview.comhealthcap.eu The combination of ¹⁷⁷Lu-lilotomab and rituximab resulted in improved therapeutic effects in preclinical models of NHL, showing synergistic effects in subcutaneous Daudi xenografts and additive effects in intravenously injected Rec-1 cells. ashpublications.orgresearchgate.net this compound was shown to facilitate increased CD20/anti-CD20 mAb binding, thereby increasing ADCC (antibody-dependent cellular cytotoxicity) induction by rituximab and obinutuzumab. amazonaws.com

Here is a data table summarizing preclinical findings on tumor growth delay:

Preclinical ModelCell LineThis compound ActivityObserved EffectCitation
SCID mice bearing xenograftsDOHH2100 MBq/kgSignificantly delayed tumor growth researchgate.netresearchgate.net
Athymic mice bearing xenograftsOCI-Ly8500 MBq/kgSignificant tumor growth delay researchgate.netresearchgate.net
Athymic mice bearing xenograftsRamos500 MBq/kgSignificant tumor growth delay researchgate.netresearchgate.net
Nude mice with s.c. Daudi xenograftsDaudi250 MBq/kgSynergistic with rituximab ashpublications.orgresearchgate.net
SCID mice with i.v. Rec-1 cellsRec-1Not specifiedAdditive with rituximab researchgate.net

The cytotoxic effect is not limited to the cells directly bound by the antibody; the beta particles' range allows for a "crossfire" effect, where radiation from a bound cell can also damage neighboring malignant cells. uio.no This crossfire effect is particularly relevant in heterogeneous tumors where not all cells may express the target antigen uniformly.

Preclinical studies have also investigated the activity of ¹⁷⁷Lu-lilotomab satetraxetan in a panel of 55 lymphoma cell lines. researchgate.net The activity was found to be stronger in B-cell lymphomas (n=46) compared to CD37-negative T-cell lymphomas (n=9) (P = 0.003). researchgate.net The median IC₅₀ across the 55 cell lines was 5.31 µg/mL (95% CI, 4.42–8.32) after 144 hours of exposure. researchgate.net

Here is a data table showing the activity of ¹⁷⁷Lu-lilotomab satetraxetan in different lymphoma cell types:

Cell TypeNumber of Cell Lines (n)Median IC₅₀ (µg/mL)95% CI (µg/mL)P-value (vs T-cell)Citation
B-cell lymphomas46Data not explicitly provided in snippet for median IC50 of B-cell alone, but stated stronger activity-0.003 researchgate.net
T-cell lymphomas9Data not explicitly provided in snippet for median IC50 of T-cell alone-- researchgate.net
Across all cell lines555.314.42–8.32- researchgate.net

The pattern of activity of ¹⁷⁷Lu-lilotomab satetraxetan differed from that achieved with a CD37-targeting antibody-drug conjugate or with R-CHOP, suggesting the potential benefit of the beta-emitter payload. biorxiv.orgresearchgate.net

Radiation-Induced DNA Damage and Cell Cycle Perturbations

The therapeutic effect of this compound is largely mediated by the beta particles emitted by ¹⁷⁷Lu, which induce DNA damage in targeted cancer cells. snmjournals.orgwebsite-files.comamazonaws.comresearchgate.netwebsite-files.com Ionizing radiation, such as the beta emissions from ¹⁷⁷Lu, can cause various types of DNA lesions, including single-strand breaks (SSBs) and more cytotoxic double-strand breaks (DSBs). amazonaws.comresearchgate.nettekinvestor.no These DNA lesions trigger cellular DNA damage response pathways. amazonaws.comresearchgate.net

In preclinical models, the beta particles emitted by ¹⁷⁷Lu-lilotomab are recognized by DNA damage sensor proteins like ATM and ATR. researchgate.netresearchgate.net This recognition initiates a cascade of events, including the phosphorylation and activation of checkpoint kinases, such as CHK1 and CHK2. amazonaws.comresearchgate.net Activation of these kinases leads to the downregulation of cell cycle-regulating kinases like CDK1 and CDK2, ultimately resulting in cell cycle arrest. amazonaws.comresearchgate.net

Studies have shown that ¹⁷⁷Lu-lilotomab can induce G2/M cell cycle arrest in B-cell lymphoma cells. biorxiv.orgresearchgate.netresearchgate.netehaweb.org This arrest provides time for DNA repair mechanisms to act. researchgate.netresearchgate.net However, if the DNA damage is too extensive or irreparable, it can lead to apoptosis (programmed cell death). researchgate.netresearchgate.net The extent and nature of the cell cycle perturbations can vary depending on the lymphoma subtype. For instance, in some Burkitt's lymphoma and mantle cell lymphoma cells, the DNA damage response leads to CDK1 phosphorylation and G2/M arrest. researchgate.netresearchgate.net Conversely, in some follicular lymphoma cells, CDK1 phosphorylation promotes G2/M progression despite unrepaired DNA lesions, potentially leading to apoptosis. researchgate.netresearchgate.net

Preclinical research has also explored combining this compound with inhibitors of cell cycle kinases to enhance its effects, particularly in resistant cell lines. ashpublications.orgnih.gov For example, the dual CDK1/2 and Aurora A/B kinase inhibitor JNJ-7706621 has been shown to reverse resistance to ¹⁷⁷Lu-lilotomab satetraxetan in certain activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines. ashpublications.orgnih.gov This suggests that interfering with cell cycle checkpoints can increase sensitivity to the radiation-induced DNA damage. ashpublications.orgnih.gov

Assessment of Antibody-Dependent Effector Independence

The primary mechanism of cytotoxicity for this compound is the targeted delivery of radiation from ¹⁷⁷Lu to CD37-expressing cells, leading to DNA damage and cell death. clinicaltrials.gov Preclinical assessments have indicated that the cytotoxic effect of this compound is primarily due to this radiation effect and is largely independent of traditional antibody-dependent effector mechanisms such as antibody-dependent cellular cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC). clinicaltrials.gov

While lilotomab is a murine IgG1 antibody, a class of antibodies that can typically mediate ADCC and CDC, studies suggest that the therapeutic efficacy of the ¹⁷⁷Lu-conjugated form, this compound, relies predominantly on the cytotoxic radiation. clinicaltrials.gov This is supported by preclinical data showing no significant antibody-dependent effect of unconjugated lilotomab by complement activation or immune cell cytotoxicity in in vitro assessments. clinicaltrials.gov

However, preclinical studies have investigated the potential for this compound to interact with or influence other antibody-based therapies, such as rituximab, an anti-CD20 monoclonal antibody. snmjournals.orgamazonaws.comsnmjournals.orghealthcap.euforskningsradet.noercongressi.itnih.govnih.gov Interestingly, treatment with ¹⁷⁷Lu-lilotomab satetraxetan has been shown to increase the binding of rituximab to NHL cell lines, suggesting an upregulation of CD20 expression. snmjournals.orgsnmjournals.orghealthcap.euercongressi.itnih.govnih.gov This increased rituximab binding has been correlated with enhanced rituximab-mediated ADCC activity in rituximab-resistant cell lines. snmjournals.orgsnmjournals.orgnih.govnih.gov In vivo studies in mouse models of NHL have also demonstrated a synergistic anti-tumor effect when this compound is combined with rituximab. amazonaws.comsnmjournals.orgforskningsradet.noercongressi.itnih.govnih.gov These findings suggest that while the primary mechanism of this compound is radiation-based, it may have the potential to enhance the effectiveness of other antibody-dependent therapies by modulating target antigen expression and improving immune effector functions. snmjournals.orgsnmjournals.orghealthcap.euforskningsradet.noercongressi.itnih.govnih.gov

Summary of Preclinical Findings Related to DNA Damage, Cell Cycle, and Effector Independence

Preclinical studies with this compound have elucidated key aspects of its mechanism of action. The targeted delivery of ¹⁷⁷Lu to CD37-expressing cells results in radiation-induced DNA damage, triggering cell cycle checkpoints and ultimately leading to cell death. While the primary cytotoxic effect is radiation-mediated and largely independent of classical antibody-dependent effector functions, there is evidence suggesting that this compound can influence the effectiveness of other antibody therapies like rituximab by modulating antigen expression and enhancing ADCC.

Preclinical FindingRelevant Section(s)Description
Induction of DNA double-strand breaks by ¹⁷⁷Lu beta particles.3.2.3 Radiation-Induced DNA DamageBeta emissions from ¹⁷⁷Lu cause critical DNA lesions. amazonaws.comresearchgate.nettekinvestor.no
Activation of ATM/ATR DNA damage response pathway.3.2.3 Radiation-Induced DNA DamageDNA damage is recognized by key sensor proteins. researchgate.netresearchgate.net
Induction of G2/M cell cycle arrest.3.2.3 Cell Cycle PerturbationsThis compound treatment can halt cell cycle progression at the G2/M phase in lymphoma cells. biorxiv.orgresearchgate.netresearchgate.netehaweb.org
Correlation between reduced G2/M arrest and increased cytotoxicity in some cells.3.2.3 Cell Cycle PerturbationsLess effective cell cycle arrest in certain subtypes may lead to unrepaired DNA lesions and apoptosis. researchgate.netresearchgate.net
Reversal of resistance by cell cycle kinase inhibitors.3.2.3 Cell Cycle PerturbationsCombining this compound with inhibitors targeting cell cycle progression can overcome resistance in some cell lines. ashpublications.orgnih.gov
Primary cytotoxic mechanism is radiation-mediated.3.2.4 Assessment of Antibody-Dependent Effector IndependenceThe main anti-tumor effect is due to the cytotoxic radiation from ¹⁷⁷Lu. clinicaltrials.gov
Lack of significant antibody-dependent effector function of unconjugated lilotomab.3.2.4 Assessment of Antibody-Dependent Effector IndependenceIn vitro studies did not show substantial ADCC or CDC activity from the antibody alone. clinicaltrials.gov
Increased rituximab binding to NHL cells after this compound treatment.3.2.4 Assessment of Antibody-Dependent Effector IndependenceThis compound can upregulate CD20 expression on lymphoma cells. snmjournals.orgsnmjournals.orghealthcap.euercongressi.itnih.govnih.gov
Enhanced rituximab-mediated ADCC activity in rituximab-resistant cells.3.2.4 Assessment of Antibody-Dependent Effector IndependenceIncreased CD20 expression leads to improved ADCC in combination with rituximab. snmjournals.orgsnmjournals.orgnih.govnih.gov
Synergistic anti-tumor effect in combination with rituximab in mouse models.3.2.4 Assessment of Antibody-Dependent Effector IndependencePreclinical in vivo studies support the benefit of combining this compound with rituximab. amazonaws.comsnmjournals.orgforskningsradet.noercongressi.itnih.govnih.gov

In Vitro Investigations of Betalutin S Biological Impact

Cellular Cytotoxicity and Antiproliferative Assays

In vitro studies have demonstrated that Betalutin exhibits cytotoxic and antiproliferative effects on lymphoma cell lines, particularly those expressing CD37 biorxiv.orgresearchgate.net. Clonogenic and proliferation assays have been employed to quantify the sensitivity of different cell lines to this compound treatment nih.govnih.gov.

Studies have shown varying degrees of sensitivity among different lymphoma cell lines. For instance, DOHH2 cells, a transformed follicular lymphoma cell line, have been found to be highly sensitive to 177Lu-lilotomab, while Ramos cells, a Burkitt's lymphoma cell line, were among the least sensitive nih.govnih.gov. Other cell lines, such as U2932 and OCI-Ly8 (Diffuse Large B-cell Lymphoma, DLBCL), and Rec-1 (mantle cell lymphoma), displayed intermediate sensitivity nih.govnih.gov.

The cytotoxic effect is primarily attributed to the DNA double-strand breaks induced by the beta particles emitted by 177Lu upon binding to CD37-expressing cells and the subsequent internalization of the radioimmunoconjugate lymphomanewstoday.comnih.gov.

Table 1: In Vitro Sensitivity of Lymphoma Cell Lines to 177Lu-lilotomab Satetraxetan (this compound)

Cell Line (Lymphoma Subtype)In Vitro SensitivityAssay TypeReference
DOHH2 (Transformed Follicular Lymphoma)Highly SensitiveClonogenic, Proliferation nih.govnih.gov
Ramos (Burkitt's Lymphoma)Least SensitiveClonogenic nih.govnih.gov
U2932 (Diffuse Large B-cell Lymphoma)IntermediateProliferation nih.govnih.gov
OCI-Ly8 (Diffuse Large B-cell Lymphoma)IntermediateClonogenic, Proliferation nih.govnih.gov
Rec-1 (Mantle Cell Lymphoma)IntermediateProliferation nih.govnih.gov
Daudi (Burkitt's Lymphoma)SensitiveClonogenic nih.gov
Activated B-cell like (ABC) DLBCL cell linesVaried SensitivityProliferation (CyQuant) biorxiv.orgnih.gov
Germinal Center B-cell like (GCB) DLBCLVaried SensitivityCytotoxicity biorxiv.orgresearchgate.net

Note: Sensitivity is relative based on reported in vitro studies.

Analysis of Cell Cycle Regulation and Apoptosis Induction

This compound's mechanism of action involves inducing DNA damage, which in turn affects cell cycle progression and triggers apoptosis lymphomanewstoday.comnih.govresearchgate.net. In vitro studies have investigated these cellular responses.

The strong cytotoxicity observed in sensitive cell lines like DOHH2 has been correlated with reduced G2/M cell cycle arrest and higher apoptosis nih.govnih.gov. Conversely, resistance to 177Lu-lilotomab has been associated with a stronger arrest in the G2/M phase of the cell cycle upon exposure nih.gov. This suggests that the ability of cells to effectively arrest in G2/M allows for DNA repair, thereby reducing sensitivity to the radiation-induced damage nih.govresearchgate.net.

Studies have shown that in Burkitt's lymphoma (BL) and mantle cell lymphoma (MCL) cells, beta particles emitted by 177Lu cause DNA double-strand breaks that activate ATM/ATR sensor proteins researchgate.net. This leads to the phosphorylation and activation of CHK1, and subsequently phosphorylation of WEE-1 and MYT-1, inducing G2/M cell cycle arrest to facilitate DNA repair researchgate.net. In contrast, in follicular lymphoma (FL) cells, phosphorylation of CDK1 by CDK7 promotes G2/M cell cycle progression despite DNA damage, leading to unrepaired lesions and apoptosis researchgate.net.

Combinations of 177Lu-lilotomab with G2/M cell cycle arrest inhibitors have shown increased efficacy in vitro, suggesting that modulating the cell cycle can enhance the radioimmunoconjugate's cytotoxic effects nih.govnih.gov.

Modulation of Surface Antigen Expression in Lymphoma Cell Lines

Beyond its direct cytotoxic effects, in vitro research has explored whether this compound treatment can modulate the expression of surface antigens on lymphoma cells.

Studies have indicated that this compound treatment can lead to an increased binding of rituximab (B1143277), an anti-CD20 monoclonal antibody, to NHL cell lines uio.nodrugtargetreview.comsnmjournals.org. This suggests that this compound may upregulate CD20 expression on the surface of these cells uio.nodrugtargetreview.comsnmjournals.org. This observation provides a preclinical rationale for combining this compound with rituximab in the treatment of NHL uio.nodrugtargetreview.com. The increased CD20 expression facilitated by this compound could potentially enhance the effectiveness of subsequent or concurrent CD20-targeted therapies by providing more binding sites for rituximab and increasing antibody-dependent cellular cytotoxicity (ADCC) uio.nosnmjournals.orgamazonaws.comsnmjournals.org.

Studies on Intrinsic and Acquired Resistance Mechanisms in Cell Models

Understanding the mechanisms of resistance to this compound is crucial for improving therapeutic strategies. In vitro models have been used to investigate both intrinsic and acquired resistance in lymphoma cell lines.

Intrinsic resistance has been observed in certain cell lines, such as U-2932 and RIVA, which are models of activated B-cell like (ABC) DLBCL nih.gov. These cell lines retained a significant portion of their proliferation capacity after this compound treatment nih.gov. Resistance in these models may be linked to their ability to undergo G2/M cell cycle arrest, allowing for DNA repair nih.govresearchgate.net.

Studies have also explored potential mechanisms of acquired resistance. While mutations such as BCL2 or MYC translocations were not consistently correlated with sensitivity in DLBCL cell lines, higher BCL2 expression was observed in resistant compared to sensitive GCB-DLBCL cell lines biorxiv.orgresearchgate.net. The addition of the BCL2 inhibitor venetoclax (B612062) showed synergism with 177Lu-lilotomab in vitro, suggesting that targeting anti-apoptotic pathways like BCL2 could help overcome resistance biorxiv.orgresearchgate.net.

Furthermore, in vitro studies have investigated whether this compound can overcome resistance to other therapies, such as rituximab snmjournals.orgsnmjournals.org. Treatment of rituximab-resistant Raji2R cells with 177Lu-lilotomab increased both rituximab binding and ADCC activity in vitro, indicating a potential mechanism for reversing rituximab resistance snmjournals.orgsnmjournals.org.

Table 2: Potential Resistance Mechanisms and Strategies to Overcome Resistance Identified In Vitro

Mechanism/FactorObservation in Resistant CellsPotential Strategy to Overcome Resistance (In Vitro)Reference
G2/M Cell Cycle ArrestStronger arrest observed in less sensitive cell linesCombination with G2/M cell cycle arrest inhibitors nih.govnih.govresearchgate.net
High BCL2 ExpressionHigher in resistant GCB-DLBCL cell linesCombination with BCL2 inhibitors (e.g., venetoclax) biorxiv.orgresearchgate.net
Rituximab Resistance (altered CD20 expression)Reduced rituximab binding and ADCC activityThis compound treatment increases rituximab binding snmjournals.orgsnmjournals.org
DNA Repair PathwaysImplied by G2/M arrest and need for DNA damage accumulationCombination with PARP inhibitors uio.noamazonaws.com

In Vivo Preclinical Efficacy Studies in Animal Models

Evaluation of Tumor Growth Inhibition and Regression in Xenograft Models

Studies in xenograft models have demonstrated the ability of Betalutin to inhibit tumor growth and induce regression. In SCID mice bearing DOHH2 (transformed follicular lymphoma) cell xenografts, 177Lu-lilotomab significantly delayed tumor growth, even at a relatively low activity of 100 MBq/kg. nih.govnih.govresearchgate.net In models using athymic mice bearing OCI-Ly8 (diffuse large B-cell lymphoma, DLBCL) or Ramos (Burkitt's lymphoma) cell xenografts, a higher activity of 500 MBq/kg was required to achieve a significant tumor growth delay. nih.govnih.govresearchgate.net

This compound has also shown efficacy in rituximab-resistant NHL models. In a rituximab-resistant Raji2R-xenograft model, treatment with 177Lu-lilotomab alone or in combination with rituximab (B1143277) inhibited tumor growth compared to saline or rituximab alone. snmjournals.orgnih.gov The combination of 350 MBq/kg 177Lu-lilotomab with rituximab synergistically suppressed Raji2R tumor growth in athymic mice. snmjournals.orgnih.gov This synergistic effect suggests this compound's potential to overcome rituximab resistance, possibly by increasing CD20 expression and enhancing rituximab binding and antibody-dependent cellular cytotoxicity (ADCC) activity. snmjournals.orgnih.govprnewswire.comhealthcap.eusnmjournals.org

Data from these studies highlight the dose-dependent nature of this compound's anti-tumor effect in xenograft models and its potential to enhance the efficacy of rituximab in resistant settings.

Impact on Survival in Murine Lymphoma Models

Studies using a humanized version of this compound (177Lu-NNV003) in mouse models of different B-cell NHL subtypes, including mantle cell lymphoma, DLBCL, and chronic lymphocytic leukemia, demonstrated that intravenous treatment significantly prolonged survival in all models compared to treatment with an unspecific antibody or no antibody. lymphomanewstoday.com These findings underscore the therapeutic benefit of this compound and its potential to improve survival outcomes in lymphoma-bearing mice.

Biodistribution and Dosimetric Considerations in Animal Systems

Biodistribution and dosimetric studies in animal models are crucial for understanding how this compound is distributed within the body and the radiation dose delivered to tumors and normal organs. These studies help inform treatment strategies and potential toxicities.

In animal models, organs showing distinct uptake of 177Lu-lilotomab satetraxetan, in addition to tumors, included the red marrow, liver, spleen, and kidneys. nih.gov The highest uptake was often observed in the spleen. nih.gov Studies have investigated the impact of pre-dosing with unlabeled lilotomab on biodistribution and absorbed doses. Pre-dosing with unlabeled lilotomab resulted in reduced absorbed dose to the red marrow compared to not pre-dosing. nih.govtandfonline.com This suggests that pre-dosing can influence the distribution of the radioimmunoconjugate, potentially improving the ratio of tumor to normal tissue absorbed dose. nih.gov

The gamma emissions of 177Lu allow for imaging of biodistribution and dosimetry measurements in preclinical settings. tandfonline.comresearchgate.net These measurements are essential for correlating absorbed dose with therapeutic effect and potential myelosuppression. tandfonline.com

Comparative Efficacy Across Different Lymphoma Subtype Models

Preclinical studies have investigated the efficacy of this compound across various lymphoma subtypes, revealing differences in sensitivity. In xenograft models, DOHH2 cells (follicular lymphoma) were found to be highly sensitive to 177Lu-lilotomab, while Ramos cells (Burkitt's lymphoma) were the least sensitive. nih.govnih.govresearchgate.net U2932 (DLBCL), OCI-Ly8 (DLBCL), and Rec-1 (mantle cell lymphoma) cells displayed intermediate sensitivity. nih.govnih.govresearchgate.net

A systematic analysis of the activity of 177Lu-lilotomab satetraxetan in a panel of 55 lymphoma cell lines of B and T cell origin showed that CD37-targeted radioimmunotherapy was more effective in CD37-positive B-cell lymphomas than in CD37-negative T-cell lymphomas. biorxiv.orgresearchgate.net Within DLBCL cell lines, sensitivity was not correlated with mutations such as BCL2 or MYC translocations, although BCL2 expression was higher in resistant than sensitive GCB-DLBCL cell lines. biorxiv.org The addition of the BCL2 inhibitor venetoclax (B612062) showed synergism when combined with the radioimmunoconjugate in these resistant lines. biorxiv.org

These comparative studies indicate that the efficacy of this compound can vary depending on the lymphoma subtype and highlight potential strategies for combination therapies to overcome intrinsic resistance mechanisms.

Preclinical Combination Research Strategies

Synergy with Anti-CD20 Immunotherapeutic Agents

Combining Betalutin with anti-CD20 monoclonal antibodies like rituximab (B1143277) and obinutuzumab has shown synergistic effects in preclinical models of NHL, including those resistant to rituximab amazonaws.comforskningsradet.no.

Mechanistic Basis for Enhanced Therapeutic Efficacy

Preclinical studies have demonstrated that treatment with this compound can increase the expression of CD20 on the surface of NHL cells amazonaws.comforskningsradet.nohealthcap.eubiospace.comhealthcap.eu. Increased CD20 expression facilitates enhanced binding of anti-CD20 antibodies such as rituximab and obinutuzumab amazonaws.comuio.nohealthcap.eu. This increased binding can lead to enhanced antibody-dependent cellular cytotoxicity (ADCC) induction by the anti-CD20 agents, contributing to improved therapeutic efficacy amazonaws.comuio.no. The upregulation of CD20 by this compound provides a mechanistic basis for the observed synergy in combination treatments healthcap.euhealthcap.eu.

Overcoming Resistance in Preclinical Lymphoma Models

Preclinical data from studies in nude mice with subcutaneous Burkitt's lymphoma (Daudi) xenografts compared the therapeutic effect of this compound and rituximab alone and in combination. The combination treatment resulted in a longer median survival compared to individual treatments and the sum of their effects ashpublications.org. While the difference in median survival was not statistically significant at the time of reporting, none of the mice in the combination group had palpable tumors, suggesting a potentially much longer survival ashpublications.org. The median time to quadruplicate tumor volume was also significantly longer with the combination treatment ashpublications.org.

Treatment GroupMedian Survival (days)Median Time to Quadruplicate Tumor Volume (days)
177Lu-lilotomab alone31-6025-49
Rituximab alone31-6025-49
Sum of individual treatments91-100Not specified
177Lu-lilotomab + Rituximab>157>157

Note: Data extracted from preclinical studies in Daudi xenograft models ashpublications.org. Median survival for the combination group was still >157 days as the study was ongoing with no palpable tumors in this group.

Adjuvant Effects with Small Molecule Inhibitors

Preclinical research has also investigated the combination of this compound with small molecule inhibitors targeting key survival pathways in cancer cells amazonaws.comforskningsradet.no.

DNA Damage Response Pathway Modulators (e.g., PARP Inhibitors)

This compound, as a radioimmunoconjugate, induces DNA damage in targeted cells through the emission of beta particles from lutetium-177 (B1209992) amazonaws.comuio.no. Inhibiting DNA repair pathways can enhance the cytotoxic effects of radiation. Preclinical studies have explored combining this compound with inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme, which is involved in repairing DNA single-strand breaks amazonaws.comuio.no. Inhibited repair of single-strand breaks in combination with radiation-induced DNA damage can lead to fatal irreparable DNA double-strand breaks amazonaws.comuio.no.

The combination of Humalutin (a this compound derivative) and Olaparib, a PARP inhibitor, resulted in synergistic effects in NHL cells in preclinical studies amazonaws.comuio.no. These results indicate the potential clinical benefit of combining this compound with PARP inhibitors uio.nocision.com.

Apoptosis Pathway Modulators (e.g., BCL-2 Inhibitors)

BCL-2 is an anti-apoptotic protein that is often overexpressed in lymphoma cells, contributing to their survival and resistance to chemotherapy mims.comashpublications.org. Inhibitors of BCL-2 can restore the normal apoptotic process by blocking the inhibitory effects of BCL-2 mims.com.

Preclinical analysis of the responsiveness of lymphoma cell lines to this compound identified that BCL-2 expression was higher in resistant germinal center B-cell like diffuse large B-cell lymphoma (GCB-DLBCL) cell lines compared to sensitive ones biorxiv.org. The addition of the BCL-2 inhibitor venetoclax (B612062) showed synergism when combined with this compound, increasing its anti-lymphoma activity in these preclinical models biorxiv.org.

Cell Cycle Checkpoint Kinase Inhibitors

DNA damage induced by agents like this compound can trigger cell cycle arrest, allowing time for DNA repair. Inhibiting cell cycle checkpoints can prevent this repair, leading to increased cell death. Preclinical studies have shown that this compound's therapeutic effectiveness involves modulation of G2/M cell cycle arrest nih.gov. This compound cytotoxicity in certain NHL cells correlated with reduced G2/M cell cycle arrest nih.gov.

Combining this compound with G2/M cell cycle arrest inhibitors, such as MK-1775 and PD-166285 (both inhibitors of WEE1 or CDK1 activity), increased this compound's efficacy in vitro, in vivo, and in patient samples nih.govresearchgate.netresearchgate.net. This suggests that this compound may be particularly effective in tumors with reduced inhibitory CDK1 phosphorylation, such as transformed follicular lymphoma nih.gov. Preclinical research has also identified cell cycle kinase inhibitors as promising partners for combination with this compound, warranting further exploration healthcap.eucision.com.

Methodological Advancements and Future Preclinical Research Trajectories

Refinements in In Vitro and In Vivo Model Systems

Preclinical investigations of Betalutin have utilized both in vitro cell culture systems and in vivo animal models to assess its activity. In vitro studies have been conducted using various lymphoma cell lines, including those derived from Burkitt lymphoma and activated B-cell-like (ABC) diffuse large B-cell lymphomas (DLBCL). researchgate.netresearchgate.netbiorxiv.org These models allow for controlled assessment of this compound's cytotoxic effects, often measured through cell growth and viability assays. ntnu.no

In vivo studies typically involve xenograft models in mice, where human lymphoma cell lines are implanted to establish tumors. ntnu.noecancer.orgashpublications.org These models enable the evaluation of this compound's anti-tumor efficacy in a more complex biological environment, allowing for the assessment of factors such as biodistribution, tumor uptake, and effects on tumor growth and animal survival. ntnu.noashpublications.org Studies have shown that this compound exhibits preclinical activity against NHL in these xenograft models. ecancer.orgashpublications.org

Future preclinical research will likely involve further refinements to these model systems. This could include the use of patient-derived xenografts (PDX) which may better reflect the heterogeneity of human lymphomas, and the development of syngeneic models to investigate the role of the immune microenvironment in the response to this compound.

Advanced Dosimetric Techniques for Preclinical Radiobiology

Accurate dosimetry is essential in targeted radionuclide therapy to understand the relationship between administered activity and absorbed dose in target tissues and organs at risk. Preclinical dosimetry for this compound aims to quantify the radiation dose delivered to tumor cells and normal tissues in experimental models. nih.gov

Traditional preclinical dosimetric models often calculate absorbed dose based on administered activity. nih.gov However, more advanced multi-cellular dosimetry models have been developed to account for the non-uniform distribution of absorbed dose at the cellular level, particularly relevant in in vitro clonogenic experiments. nih.govresearchgate.net These models can incorporate realistic 3D cell culture geometries and utilize a combination of Monte Carlo and analytical approaches to estimate absorbed dose to cells and cell nuclei. nih.gov Such detailed dosimetric analysis helps to establish more accurate survival curves as a function of absorbed dose, providing a better understanding of the radiobiological effects of this compound. nih.govresearchgate.net

Preclinical studies have also investigated the biodistribution of 177Lu-lilotomab satetraxetan in mice to estimate absorbed doses in various organs. ntnu.nosnmjournals.org These findings can inform the potential for toxicity in normal tissues and help in optimizing treatment strategies. snmjournals.org

Identification and Validation of Preclinical Biomarkers for Response and Resistance

Identifying biomarkers that predict response or resistance to this compound in preclinical settings is crucial for patient stratification and for developing rational combination therapies. Research has explored the relationship between CD37 expression levels and sensitivity to this compound. Studies in lymphoma cell lines have shown an inverse correlation between this compound IC50 values and CD37 RNA levels, suggesting that higher CD37 expression may be associated with increased sensitivity. biorxiv.orgresearchgate.netresearchgate.net

Transcriptomic analysis has been employed to identify genes associated with resistance to this compound. In DLBCL cell lines, higher expression of BCL2 was observed in resistant cell lines compared to sensitive ones. biorxiv.orgresearchgate.net This finding provided a rationale for investigating the combination of this compound with the BCL2 inhibitor venetoclax (B612062), which demonstrated synergistic anti-lymphoma activity in preclinical models. biorxiv.orgresearchgate.net

Another area of investigation involves the potential of this compound to influence the expression of other surface markers, such as CD20. Preclinical studies have shown that treatment with this compound can increase CD20 expression on NHL cell lines and in tumors in mice, which may enhance the binding of anti-CD20 antibodies like rituximab (B1143277). ecancer.orghealthcap.eudrugtargetreview.combiospace.comsnmjournals.orgamazonaws.comnih.gov This observation supports the rationale for combining this compound with rituximab to potentially overcome rituximab resistance. ecancer.orgashpublications.orgbiospace.comsnmjournals.orgamazonaws.comnih.gov

Preclinical Biomarkers and Associated Findings:

BiomarkerAssociation with this compound Response/Resistance (Preclinical)Research FindingSource(s)
CD37 ExpressionHigher expression associated with increased sensitivityInverse correlation between IC50 and CD37 RNA levels in lymphoma cell lines. biorxiv.orgresearchgate.netresearchgate.net
BCL2 ExpressionHigher expression associated with resistanceHigher BCL2 expression in resistant DLBCL cell lines; combination with venetoclax shows synergism. biorxiv.orgresearchgate.net
CD20 ExpressionIncreased expression post-Betalutin treatmentThis compound treatment increases CD20 expression on NHL cells, potentially enhancing rituximab binding and efficacy. ecancer.orghealthcap.eudrugtargetreview.combiospace.comsnmjournals.orgamazonaws.comnih.gov

Investigations into Microenvironmental Influence on this compound Activity

The tumor microenvironment (TME) can significantly influence the efficacy of cancer therapies. Preclinical research is beginning to explore how the TME affects this compound activity. While direct detailed studies specifically on this compound and the TME were not extensively found in the search results, general preclinical approaches to characterizing the TME's influence on antibody-drug conjugates (ADCs) and radioimmunotherapy are relevant. pegsummit.com

Expanding Preclinical Research to Other CD37-Positive Malignancies

While this compound has been primarily investigated in preclinical models of NHL, CD37 is also expressed in other hematological malignancies. nih.govnih.govresearchgate.netresearchgate.net Preclinical research is expanding to evaluate the potential of this compound in these other CD37-positive cancers.

Studies have assessed the activity of this compound in a panel of lymphoma cell lines including both B-cell and T-cell origin. biorxiv.orgresearchgate.netresearchgate.net These studies confirmed that CD37-targeted radioimmunotherapy was more effective in CD37-positive B-cell lymphomas compared to CD37-negative T-cell lymphomas, aligning with the target expression profile. biorxiv.orgresearchgate.net

The broad expression of CD37 across various B-cell lymphomas, including follicular lymphoma (FL), diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), marginal zone lymphoma (MZL), and chronic lymphocytic leukemia (CLL), suggests that preclinical evaluation of this compound in models of these specific subtypes is warranted. nih.gov Expanding preclinical research to a wider range of CD37-positive malignancies will help determine the full therapeutic potential of this compound beyond its initial focus on NHL.

Q & A

Q. What experimental models are most appropriate for studying Betalutin's mechanism of action in lymphoma cell lines?

  • Methodological Answer : Use in vitro lymphoma cell lines (e.g., SU-DHL-4, Raji) with confirmed CD37 expression . Validate CD37 protein levels via flow cytometry (log2 MFI) and correlate with this compound’s log2 IC50 values to establish dose-response relationships. Include controls with CD37-negative cell lines to isolate target-specific effects.

Q. How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity?

  • Methodological Answer : Employ a logarithmic concentration gradient (e.g., 0.1–100 nM) to capture dynamic range, as shown in Figure 20A–E . Use nonlinear regression models to calculate IC50 and assess apoptotic markers (e.g., caspase-3 activation) alongside cytotoxicity assays (e.g., MTT). Monitor off-target effects using proteomic screening.

Q. What statistical methods are optimal for analyzing this compound’s inhibitory effects across heterogeneous cell populations?

  • Methodological Answer : Apply mixed-effects models to account for inter-cell-line variability in CD37 expression (log2 MFI). Use ANOVA with post-hoc Tukey tests to compare differences in log2 IC50 values between B-cell subsets (Figure 20B) and non-B-cell lines. Report effect sizes (Cohen’s d) for clinical relevance .

Q. How can researchers validate this compound’s target specificity in preclinical models?

  • Methodological Answer : Conduct competitive inhibition assays with anti-CD37 antibodies. Use siRNA knockdown or CRISPR-Cas9 to silence CD37 and assess this compound’s residual activity. Compare RNA-seq data (log2 expression) with protein-level results (Figure 20C vs. 20D) to confirm transcriptional vs. post-translational effects .

Q. What criteria should guide the selection of control groups in this compound studies?

  • Methodological Answer : Include three controls: (1) untreated cells, (2) cells treated with non-radioactive anti-CD37 analogs, and (3) cells exposed to irrelevant radioimmunoconjugates. Normalize data to untreated controls and use Z-factor analysis to validate assay robustness .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in CD37-low vs. CD37-high cell lines be resolved?

  • Methodological Answer : Perform meta-analysis of log2 IC50 and log2 MFI correlations across 10+ cell lines (Figure 20A–E). Use multivariate regression to identify confounding variables (e.g., efflux pump activity, DNA repair capacity). If contradictions persist, conduct single-cell RNA-seq to detect subpopulations with divergent CD37 expression .

Q. What strategies optimize this compound combination therapies to overcome microenvironment-driven resistance?

  • Methodological Answer : Test this compound with PD-1/PD-L1 inhibitors in co-culture systems (lymphoma cells + T cells). Measure synergy via Chou-Talalay combination indices. Use phospho-proteomics to map signaling pathway crosstalk (e.g., PI3K/AKT suppression post-treatment) .

Q. How do researchers distinguish this compound’s direct cytotoxic effects from radiation-induced bystander effects?

  • Methodological Answer : Employ transwell assays to separate irradiated and non-irradiated cells. Quantify γ-H2AX foci (DNA damage markers) in both compartments. Compare results with alpha-emitter conjugates (e.g., 225Ac-CD37) to isolate beta-radiation contributions .

Q. What bioinformatics pipelines are recommended for integrating this compound’s transcriptomic and proteomic data?

  • Methodological Answer : Use weighted gene co-expression network analysis (WGCNA) to cluster RNA-seq and mass spectrometry datasets. Overlay results with CD37 interaction networks (STRING DB) to identify compensatory pathways. Validate findings via CRISPR interference .

Q. How should long-term toxicity studies for this compound be structured to capture delayed effects?

  • Methodological Answer : Use murine xenograft models with serial PET/CT imaging over 6–12 months. Monitor hematologic toxicity (neutrophil counts) and solid organ uptake (SPECT/CT with 177Lu tracking). Perform histopathology on bone marrow and kidneys, correlating findings with dosimetry models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.